1-(1,3-Dithian-2-YL)heptane-1,2-dione

Description

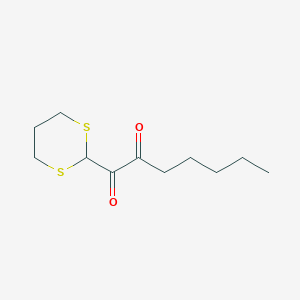

1-(1,3-Dithian-2-YL)heptane-1,2-dione is a sulfur-containing diketone derivative featuring a 1,3-dithiane ring fused to a seven-carbon diketone backbone. This structure combines the electron-rich dithiane moiety with the electrophilic α-diketone group, making it a candidate for diverse reactivity, including nucleophilic additions and coordination chemistry.

Properties

CAS No. |

56011-18-8 |

|---|---|

Molecular Formula |

C11H18O2S2 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1-(1,3-dithian-2-yl)heptane-1,2-dione |

InChI |

InChI=1S/C11H18O2S2/c1-2-3-4-6-9(12)10(13)11-14-7-5-8-15-11/h11H,2-8H2,1H3 |

InChI Key |

ZBERTNJMUWTGOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(=O)C1SCCCS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione undergoes various chemical reactions, including:

Substitution: The dithiane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/pyridine

Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

Substitution: Organolithium reagents, Grignard reagents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .

Scientific Research Applications

1-(1,3-Dithian-2-YL)heptane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,3-Dithian-2-YL)heptane-1,2-dione exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, allowing for the formation of new carbon-carbon bonds. This property is exploited in umpolung reactions, where the compound acts as an acyl anion equivalent .

Comparison with Similar Compounds

1-(1,3-Dithian-2-YL)-1-ethanone

- Structure: A shorter-chain analog with a dithiane ring attached to an ethanone (acetone) group (CAS 58277-26-2) .

- Key Differences: The heptane-1,2-dione backbone in the target compound introduces extended conjugation and increased lipophilicity compared to the ethanone derivative. The longer chain may enhance stability in non-polar solvents, whereas the ethanone analog is likely more volatile.

- Reactivity: Both compounds likely undergo nucleophilic attack at the carbonyl groups, but the heptane chain may sterically hinder reactions compared to the smaller ethanone .

1-(Piperidin-1-YL) Propane-1,2-dione 4-Phenylthiosemicarbazone

- Structure : A propane-1,2-dione core modified with a piperidine group and thiosemicarbazone ligand, forming coordination complexes with 3d metals .

- Key Differences :

- The thiosemicarbazone moiety enables metal coordination, a feature absent in the target compound.

- The dithiane ring in 1-(1,3-Dithian-2-YL)heptane-1,2-dione may act as a softer ligand compared to the nitrogen-rich piperidine-thiosemicarbazone system.

- Applications : The piperidine derivative exhibits antioxidant activity in metal-coordinated forms, suggesting that the target compound’s dithiane group could similarly influence redox behavior, though this requires experimental validation .

3-Ethoxy-4-(n-Norcodeino)-cyclobutene-1,2-dione

- Structure: A cyclobutene-dione fused to a norcodeine derivative, with a T-shaped molecular geometry observed in X-ray studies of related opioids .

- Key Differences :

- The rigid cyclobutene ring contrasts with the flexible heptane chain in the target compound.

- The opioid backbone in the cyclobutene derivative introduces biological activity, whereas the dithiane-heptanedione system is primarily of synthetic interest.

- Reactivity : The α-diketone in both compounds is reactive, but the steric and electronic effects of the dithiane vs. cyclobutene rings would modulate reaction pathways .

Diethyl-1,2-Cyclohexanedicarboxylate

- Structure : A diester with a cyclohexane backbone, lacking sulfur or diketone functionalities .

- Key Differences :

- The ester groups in this compound are less electrophilic than the α-diketone in the target compound.

- The cyclohexane ring provides rigidity, whereas the dithiane-heptanedione system offers conformational flexibility.

- Applications : Diethyl-1,2-cyclohexanedicarboxylate is used in polymer synthesis, whereas the target compound’s diketone and dithiane groups may suit it for asymmetric catalysis or ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.